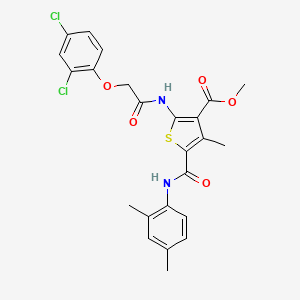

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16197114

Molecular Formula: C24H22Cl2N2O5S

Molecular Weight: 521.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22Cl2N2O5S |

|---|---|

| Molecular Weight | 521.4 g/mol |

| IUPAC Name | methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C24H22Cl2N2O5S/c1-12-5-7-17(13(2)9-12)27-22(30)21-14(3)20(24(31)32-4)23(34-21)28-19(29)11-33-18-8-6-15(25)10-16(18)26/h5-10H,11H2,1-4H3,(H,27,30)(H,28,29) |

| Standard InChI Key | BLLDIEOTXUQBDI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C |

Introduction

Synthesis Overview

While specific synthesis details for this compound are unavailable in the provided data, similar thiophene derivatives are often synthesized using multi-step reactions such as:

-

Functionalization of the thiophene ring via electrophilic substitution.

-

Coupling reactions to introduce amide and ester groups.

-

Use of reagents like acyl chlorides or isocyanates for carbamoyl group attachment.

Potential Applications

Based on structural similarities with other thiophene derivatives:

-

Pharmaceuticals: The compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties due to its amide and phenoxy groups.

-

Agrochemicals: It could serve as a precursor or active ingredient in herbicides or fungicides.

-

Materials Science: The conjugated thiophene system may have applications in organic electronics or photovoltaics.

Analytical Characterization

To confirm its identity and purity, the following techniques are typically employed:

-

NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups like esters, amides, and aromatic rings.

-

X-ray Crystallography: For detailed structural analysis if crystals are available.

Data Table

| Property | Description |

|---|---|

| Molecular Formula | C20H18Cl2N2O5S |

| Functional Groups | Ester, amide, carbamoyl, dichlorophenoxy |

| Expected Bioactivity | Antimicrobial, anti-inflammatory, anticancer |

| Solubility | Low in water; soluble in organic solvents |

| Analytical Techniques | NMR (1H/13C), MS, IR, X-ray crystallography |

Research Implications

This compound's structural complexity makes it a promising candidate for further research into:

-

Drug discovery programs targeting diseases where thiophene derivatives have shown efficacy.

-

Development of environmentally friendly agrochemical solutions.

-

Exploration of novel materials for optoelectronic applications.

Further experimental studies are required to validate its utility in these fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume